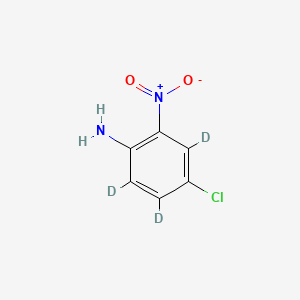

4-Chloro-2-nitroaniline-d3

Description

Significance of Deuterium (B1214612) Labeling in Chemical Sciences

Deuterium labeling involves the replacement of one or more hydrogen atoms (protium, ¹H) in a molecule with deuterium (²H or D), a stable isotope of hydrogen containing one proton and one neutron. youtube.com This substitution results in a molecule that is chemically very similar to its non-deuterated counterpart but with a greater mass. youtube.com The increased mass of deuterium leads to a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. libretexts.org This difference in bond energy, known as the kinetic isotope effect (KIE), can significantly influence the rate of chemical reactions where the cleavage of a C-H bond is the rate-determining step. libretexts.org

The applications of deuterium labeling are extensive and diverse. clearsynth.com In medicinal chemistry, introducing deuterium into drug molecules can alter their metabolic pathways, often leading to improved metabolic stability, increased potency, and a better safety profile. clearsynth.comacs.org This is because metabolic processes frequently involve the enzymatic breaking of C-H bonds, which is slowed down when deuterium is present. Furthermore, deuterated compounds are indispensable as internal standards for quantitative analysis by mass spectrometry, providing a clear and accurate reference for the quantification of the non-labeled analyte. acs.org They are also crucial in nuclear magnetic resonance (NMR) spectroscopy for solvent use and for elucidating complex protein structures and interactions. clearsynth.com

Overview of Isotopic Substitution in Aromatic Systems

Aromatic systems, such as the benzene (B151609) ring found in 4-chloro-2-nitroaniline (B28928), are fundamental structures in organic chemistry. Isotopic substitution within these systems, particularly the replacement of hydrogen with deuterium, provides a powerful lens through which to study reaction mechanisms, especially electrophilic aromatic substitution (EAS). vaia.com In EAS reactions, an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.org The mechanism typically involves two steps: the initial attack of the electrophile to form a carbocation intermediate (the sigma complex), followed by the loss of a proton to restore aromaticity. libretexts.orgmasterorganicchemistry.com

By using deuterated aromatic compounds, chemists can investigate whether the C-H bond cleavage is the rate-determining step of the reaction. masterorganicchemistry.com If the reaction proceeds at the same rate with both the deuterated and non-deuterated compounds, it indicates that C-H bond breaking is not the slow step. libretexts.org This lack of a significant kinetic isotope effect is a key piece of evidence supporting the established two-step mechanism for most EAS reactions. vaia.commasterorganicchemistry.com

The substituents already present on the aromatic ring, such as the chloro and nitro groups in 4-chloro-2-nitroaniline, also influence the rate and position of further substitution. The nitro group is a strong deactivating group, making the ring less reactive towards electrophiles, while the chlorine atom is also deactivating but directs incoming electrophiles to the ortho and para positions relative to it. masterorganicchemistry.com

Research Trajectories and Academic Focus on Deuterated Nitroanilines

The global market for deuterated compounds is experiencing significant growth, driven by their increasing use in pharmaceuticals, biotechnology, and advanced materials research. globalgrowthinsights.comdataintelo.com Projections indicate a substantial market expansion, underscoring the rising demand for these specialized molecules. globalgrowthinsights.combusinessresearchinsights.com

Research involving deuterated nitroanilines, including 4-Chloro-2-nitroaniline-d3, is often focused on several key areas:

Metabolic Studies: The non-deuterated parent compound, 4-chloro-2-nitroaniline, is an intermediate in the synthesis of dyes and pharmaceuticals and is known to be a metabolite of the drug niclosamide. solubilityofthings.complos.org Deuterated versions serve as invaluable tools for tracing the metabolic fate of these compounds in biological systems.

Environmental Analysis: Chlorinated nitroaromatics can be environmental pollutants. solubilityofthings.com Deuterated standards like this compound are essential for accurately quantifying their presence and degradation in environmental samples using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. mdpi.com

Mechanistic Studies: As discussed, these compounds are used to probe the mechanisms of aromatic substitution and other chemical transformations. cardiff.ac.uk

Advanced Materials: There is a growing interest in using deuterated compounds in the development of materials with enhanced properties, such as organic light-emitting diodes (OLEDs). acs.org

The continued development of more efficient and cost-effective methods for synthesizing deuterated compounds is a key area of future research, aiming to broaden their accessibility and application across various scientific fields.

Table of Compound Properties

| Property | Value |

| Chemical Formula | C₆H₂D₃ClN₂O₂ |

| Molecular Weight | 175.59 g/mol |

| Appearance | Bright orange powder |

| Parent Compound MP | 115.5-116°C (for 4-Chloro-2-nitroaniline) |

Note: Data for the deuterated compound is limited. The melting point is for the non-deuterated parent compound. chemicalbook.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,3,5-trideuterio-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGKNXWGYQPUJK-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[N+](=O)[O-])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Deuterated Aromatic Amines

Deuteration Approaches for Nitroarenes and Anilines

The deuteration of nitroarenes and anilines is a cornerstone for the synthesis of a wide array of deuterated aromatic amines. These methods leverage the chemical reactivity of the nitro and amino groups to direct the incorporation of deuterium (B1214612).

A prominent strategy for synthesizing deuterated anilines is the reductive deuteration of nitroarenes. This process simultaneously reduces the nitro group to an amine and incorporates deuterium into the aromatic ring.

Molybdenum-mediated Processes: A practical and unique method for the selective synthesis of ortho- and para-deuterated anilines involves the use of molybdenum hexacarbonyl, Mo(CO)₆, as both a reductant and a catalyst. rsc.org In this process, heavy water (D₂O) serves as an inexpensive and convenient deuterium source. rsc.org The reaction demonstrates high regioselectivity, with deuterium incorporation occurring specifically at the positions ortho and para to the newly formed amino group, with no meta-deuteration observed. rsc.org High yields and reliable levels of deuteration are achieved for a range of nitroarene substrates. rsc.org The reaction temperature is a crucial parameter, with 100°C being essential for the effective reduction of nitroarenes with Mo(CO)₆. rsc.org This methodology has been applied in the synthesis of various homoallylamines and 3-allylindoles. organic-chemistry.orgx-mol.com

Manganese-catalyzed Processes: Earth-abundant manganese catalysts have been employed for the sustainable synthesis of deuterated N-methyl and N-ethyl amines directly from nitroarenes. acs.orgresearchgate.net This process involves a tandem sequence of dehydrogenation, transfer hydrogenation, and borrowing hydrogenation. acs.orgscite.ai Using a single-site manganese catalyst, nitroarenes can be converted into N-CH₃/N-CD₃ aniline (B41778) derivatives with high selectivity and excellent tolerance for various functional groups. acs.orgresearchgate.net For instance, the reaction of nitroarenes with methanol (B129727) can be catalyzed by a stable Mn–PN₃P pincer pre-catalyst to form N-methylamines. rsc.org This protocol is noted for its efficiency and potential for large-scale synthesis. acs.org

| Catalyst System | Deuterium Source | Key Features | Substrate Scope | Reference |

|---|---|---|---|---|

| Mo(CO)₆ | D₂O | Acts as both reductant and catalyst; high regioselectivity for ortho and para positions. | Various substituted nitroarenes. | rsc.org |

| Single-site Manganese Catalyst | Methanol-d₄ (CD₃OD) | Tandem dehydrogenation, transfer hydrogenation, and borrowing hydrogenation; highly selective for N-alkylation. | Nitroarenes for synthesis of N-CH₃/N-CD₃ aniline derivatives. | acs.orgresearchgate.netscite.ai |

| Nickel-catalyzed / Mn powder | Not specified for deuteration | Reductive dialkylation of nitroarenes with alkyl halides to form tertiary amines. | Nitroarenes and alkyl iodides. | rsc.org |

Hydrogen Isotope Exchange (HIE) is a fundamental and widely used method for introducing deuterium into aromatic systems. snnu.edu.cn This approach involves the catalytic replacement of C-H bonds with C-D bonds and can be mediated by various catalysts.

HIE reactions are often catalyzed by transition metals such as iridium, rhodium, ruthenium, and iron. snnu.edu.cnnih.gov Iridium complexes are particularly common for directing ortho-selective C-H deuterium labeling of arenes, using D₂O as the deuterium source due to its low cost and low toxicity. snnu.edu.cn Earth-abundant metal catalysts, like iron, are also effective. nih.gov A stable trans-dihydride N-heterocyclic carbene (NHC) iron complex has been shown to catalyze H/D exchange at (hetero)aromatic hydrocarbons under mild conditions, using benzene-d₆ as the deuterium source. nih.gov

Acid-mediated HIE is effective for electronically-activated aromatic compounds. scispace.com For example, an efficient H-D exchange of resorcinol (B1680541) can be achieved using D₂O and a catalytic amount of sulfuric acid. acs.org More advanced methods include the use of hexafluoroisopropanol (HFIP-d1) and D₂O, triggered by catalytic amounts of hexafluorophosphate (B91526) (PF₆⁻), to deuterate phenols, anilines, and other aromatic compounds under ambient conditions. chemrxiv.org

| Catalyst/Mediator | Deuterium Source | Conditions | Selectivity/Scope | Reference |

|---|---|---|---|---|

| Iridium Complexes | D₂O | Varies with complex | Often ortho-selective to directing groups (amines, amides). | snnu.edu.cn |

| Iron NHC Complex | Benzene-d₆ | Mild (50 °C, N₂) | Regioselective for sterically accessible C(sp²)–H bonds; tolerates various functional groups. | nih.gov |

| H₂SO₄ (catalytic) | D₂O | Reflux | Effective for activated aromatic systems like resorcinol. | acs.org |

| Hexafluorophosphate (PF₆⁻) | HFIP-d1 / D₂O | Ambient | High yields and incorporation for phenols, anilines, anisoles, and heterocycles. | chemrxiv.org |

Achieving regioselectivity—the precise placement of deuterium atoms at specific positions on the aromatic ring—is a significant goal in synthetic chemistry.

One powerful strategy involves the deamination of anilines. A fast and efficient one-step method for the reductive deamination of aromatic amines can be used to introduce deuterium with high isotopic purity (>99%). acs.org This protocol uses diazotization in a mixture of water and deuterated chloroform (B151607) (CDCl₃), where CDCl₃ serves as the deuterium source. acs.org The position of the deuterium label is precisely determined by the original position of the amino group. acs.org

Metal catalysts are also pivotal for regioselective deuteration. Iron sulfonate catalysts can promote the ortho-selective deuteration of N-methyl aniline in the presence of D₂O. nih.gov Similarly, Ru₃(CO)₁₂ has been used as a catalyst for the regioselective deuteration of N-alkyl-substituted anilines at the ortho and/or para positions using D₂O under neutral conditions. researchgate.net Base-mediated approaches have also been developed; for instance, using potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) allows for the selective deuteration of nitrogen-containing heterocycles at positions distal to the nitrogen atom. d-nb.info

Hydrogen Isotope Exchange (HIE) in Substituted Aromatic Systems

Advanced Synthetic Protocols for Selective Deuterium Incorporation

Recent advancements have led to the development of highly versatile and efficient protocols for selective deuterium incorporation, addressing limitations of earlier methods in terms of substrate scope and selectivity. rsc.org

A general, metal-free synthesis of amines selectively deuterated at their α and/or β positions has been developed using ynamides as starting materials. rsc.orgnih.govulb.ac.be By treating ynamides with a mixture of triflic acid (TfOH) and triethylsilane (Et₃SiH), or their deuterated counterparts (TfOD, Et₃SiD), a wide range of deuterated amines can be produced with high levels of deuterium incorporation. rsc.orgnih.gov This method is highly divergent, meaning that by simply choosing the appropriate deuterated or non-deuterated reagents, one can access amines deuterated at the α-position, β-position, or both, from a common precursor. ulb.ac.be

Another advanced protocol is the reductive deuteration of thioamides using samarium(II) iodide (SmI₂) and D₂O. acs.org This method produces α,α-dideuterio amines with high yields and greater than 95% deuterium incorporation under mild conditions. acs.org A key advantage of this protocol is its remarkable functional group tolerance, accommodating sensitive groups like bromides, iodides, alkenes, and alkynes, which may not be compatible with other reductive methods. acs.org

Applications in Analytical Chemistry and Quantitative Analysis

Deuterated Internal Standards in Mass Spectrometry (MS)

The use of stable isotope-labeled internal standards, such as 4-Chloro-2-nitroaniline-d3, is a cornerstone of modern quantitative mass spectrometry. These standards are virtually identical to the analyte of interest in their chemical and physical properties but have a different mass due to the presence of heavy isotopes like deuterium (B1214612).

Isotope Dilution Mass Spectrometry (IDMS) and Stable Isotope Dilution (SID) are powerful analytical techniques that rely on the addition of a known amount of an isotopically labeled standard to a sample before analysis. acs.orgnih.gov This standard, in this case, this compound, behaves identically to the target analyte (the non-deuterated form) during sample preparation, extraction, and ionization in the mass spectrometer. researchgate.net Because the labeled and unlabeled compounds have nearly identical physicochemical properties, they are affected in the same way by any variations in the analytical process. google.com

The key to these methods is that while the absolute signal of both the analyte and the standard may vary, the ratio of their signals remains constant. annlabmed.org By measuring this ratio, the concentration of the unknown analyte in the original sample can be determined with high accuracy and precision. google.com This approach is particularly crucial for the analysis of aromatic amines, which are often present at low concentrations in complex samples. acs.orgnih.gov

One of the most significant challenges in quantitative mass spectrometry is the "matrix effect," where other components in a complex sample can either suppress or enhance the ionization of the target analyte, leading to inaccurate results. annlabmed.orgdiva-portal.org Deuterated internal standards like this compound are instrumental in overcoming this issue. annlabmed.org

Since the deuterated standard co-elutes with the analyte and has the same ionization efficiency, it experiences the same matrix effects. diva-portal.org By calculating the ratio of the analyte to the internal standard, the influence of these matrix effects is effectively canceled out. annlabmed.org This compensation extends to other sources of analytical variability, such as inconsistencies in sample extraction, handling, and instrument response. annlabmed.org

The use of this compound as an internal standard enables the precise and accurate quantification of a wide range of aromatic amines and related compounds in various matrices. nih.govoup.com This is particularly important for monitoring these compounds in environmental samples, biological fluids, and consumer products. wisdomlib.orgnih.govlcms.cz For example, methods have been developed for the analysis of aromatic amines in cigarette smoke and human urine, achieving high levels of precision and accuracy. nih.govnih.gov The ability to accurately quantify these compounds is essential for assessing human exposure and understanding their potential health effects. nih.gov

Compensation for Matrix Effects and Analytical Variability using Deuterated Analogs

Integration with Chromatographic Techniques

To analyze complex mixtures, mass spectrometry is almost always paired with a separation technique, most commonly gas chromatography (GC) or liquid chromatography (LC). This compound is compatible with both of these techniques, further extending its utility in analytical laboratories.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. epa.gov For the analysis of aromatic amines by GC-MS, a derivatization step is often required to improve their volatility and chromatographic behavior. nih.gov Deuterated internal standards like this compound can be added before derivatization to account for any variability in the reaction.

GC-MS methods using deuterated standards have been successfully applied to the analysis of aromatic amines in various complex matrices, including cigarette smoke. nih.gov The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity, allowing for the detection of trace levels of these compounds. nih.govwisdomlib.org

Table 1: GC-MS/MS Analysis of Aromatic Amines in Cigarette Smoke

| Analyte | Interday Precision (%) | Accuracy (%) |

|---|---|---|

| o-Toluidine | 3-10 | 97-100 |

| o-Anisidine | 3-10 | 97-100 |

| 2-Naphthylamine | 3-10 | 97-100 |

| 4-Aminobiphenyl | 3-10 | 97-100 |

This table summarizes the performance of a GC-MS/MS method using deuterated analogues as internal standards for the analysis of aromatic amines in cigarette mainstream smoke, demonstrating high precision and accuracy. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for the analysis of a wide range of compounds, including polar and non-volatile aromatic amines, in complex matrices. lcms.cznih.gov The technique offers high sensitivity, selectivity, and throughput. chromatographyonline.com

In LC-MS/MS analysis, this compound serves as an ideal internal standard. It is added to the sample prior to any preparation steps, ensuring that it accounts for any losses or variations throughout the entire analytical workflow. researchgate.net LC-MS/MS methods utilizing deuterated internal standards have been developed for the quantification of aromatic amines in various samples, including human urine and textiles. lcms.cznih.gov These methods are crucial for regulatory monitoring and for studying the biological effects of exposure to these compounds. acs.orgnih.gov

Table 2: LC-MS/MS Method for Aromatic Amines in Human Urine

| Parameter | Value |

|---|---|

| Linear Dynamic Range | 0.1-50 ng/mL |

| Correlation Coefficients (r) | >0.999 |

| Limits of Detection (LOD) | 0.025-0.20 ng/mL |

| Limits of Quantification (LOQ) | 0.1-1.0 ng/mL |

| Intra-day Precision (RSD) | <11.7% |

| Inter-day Precision (RSD) | <15.9% |

This table highlights the key performance characteristics of a validated LC-MS/MS method for the determination of 39 primary aromatic amines in human urine, demonstrating the method's excellent linearity, sensitivity, and precision. nih.gov

Mechanistic Insights into Chemical Transformations Utilizing this compound

The isotopic labeling of molecules serves as a powerful tool in physical organic chemistry for elucidating the intricate details of reaction mechanisms. The substitution of hydrogen with its heavier isotope, deuterium, can lead to a measurable change in reaction rates, known as the deuterium kinetic isotope effect (KIE). This effect arises from the difference in zero-point vibrational energies of C-H versus C-D bonds. By strategically placing deuterium atoms on a reacting molecule, such as in this compound, and measuring the resulting KIE, chemists can gain profound insights into transition state structures and rate-determining steps of complex chemical processes. This article explores the application of deuterium labeling, with a focus on the deuterated compound this compound, in various mechanistic studies.

Mechanistic Studies Employing Deuterium Kinetic Isotope Effects Kie

The use of deuterated compounds, including isotopologues of 4-chloro-2-nitroaniline (B28928), is instrumental in unraveling the mechanisms of various chemical reactions. The following subsections detail specific applications of deuterium (B1214612) labeling in mechanistic chemistry.

The use of deuterated solvents, such as deuteriosulphuric acid (D₂SO₄), can further clarify the reaction mechanism. A solvent isotope effect is observed in these reactions, which can be attributed to the lower concentration of the free amine in the deuterated acid medium. rsc.org This is because the amino group is a base, and D₃O⁺ in D₂SO₄ is a stronger acid than H₃O⁺ in H₂SO₄, leading to a shift in the pre-equilibrium towards the protonated (deuterated) anilinium ion.

Table 1: Reaction Rate Data for the Nitration of Substituted Anilines

| Compound | Medium | Rate Coefficient (log k) |

|---|---|---|

| 2-Chloro-4-nitroaniline | 85-100% H₂SO₄ | Consistent with free amine reaction |

This table illustrates the kinetic behavior of related aniline (B41778) compounds in strong acid, providing a basis for mechanistic interpretation.

While direct studies on 4-Chloro-2-nitroaniline-d3 are not extensively reported in this specific context, the principles derived from related experiments are applicable. For instance, if the C-H bond cleavage at a specific position on the aromatic ring were the rate-determining step, a primary KIE (kH/kD > 1) would be expected upon deuteration at that site. The absence of such an effect would suggest that the C-H bond is not broken in the rate-limiting step. In the case of the nitration of many aromatic compounds, the attack of the electrophile to form the sigma complex is the rate-determining step, and the subsequent proton loss is fast.

No specific studies on isotopic branching in complex reaction pathways involving this compound were identified in the reviewed literature. Such studies would typically involve reactions where the deuterated compound can react through multiple pathways, each with a different KIE, leading to a distribution of isotopically distinct products. The analysis of these product ratios can provide detailed information about the competing transition states.

The effect of a deuterated solvent on the reaction rate can provide significant mechanistic information. As mentioned in the context of the nitration of 2-chloro-4-nitroaniline, a solvent KIE was observed when the reaction was conducted in deuteriosulphuric acid compared to sulphuric acid. rsc.org The rate of reaction was found to be slower in the deuterated medium. rsc.org This is interpreted as evidence for a mechanism where the concentration of the reactive species, the free amine, is reduced in the deuterated acid due to the stronger acidity of D₃O⁺. rsc.org

This type of solvent isotope effect is a common tool for probing reactions that involve a pre-equilibrium protonation step. The magnitude of the effect can give clues about the nature of the transition state and the role of the solvent in the reaction mechanism.

Table 2: Solvent Isotope Effect in the Nitration of 2-Chloro-4-nitroaniline

| Solvent | Relative Rate | Interpretation |

|---|---|---|

| H₂SO₄ | 1 | Baseline rate |

This table summarizes the observed solvent isotope effect and its mechanistic implication for a closely related compound.

Spectroscopic Characterization and Isotopic Effects

Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Aromatic Compounds

NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. In the context of deuterated compounds like 4-Chloro-2-nitroaniline-d3, both proton (¹H) and deuterium (B1214612) (²H) NMR play crucial roles.

In ¹H NMR spectroscopy, the sample is typically dissolved in a solvent. To prevent the solvent's own proton signals from overwhelming the signals of the analyte, deuterated solvents are employed. ucla.edulabinsights.nl In these solvents, hydrogen atoms (¹H) are replaced with deuterium atoms (²H). tcichemicals.com Since deuterium resonates at a different frequency from protons, the solvent does not produce interfering peaks in the ¹H NMR spectrum. savemyexams.com

Commonly used deuterated solvents include chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and deuterium oxide (D₂O). labinsights.nl While deuteration is never 100% complete, the residual proton signals of the solvent are well-documented and appear at known chemical shifts. ucla.edu For instance, the residual CHCl₃ in CDCl₃ appears as a singlet at approximately 7.26 ppm. ucla.edu

Modern NMR spectrometers also utilize the deuterium signal from the solvent for a process called "locking." The sharp and stable deuterium signal serves as a reference to calibrate the spectrometer, enhancing the accuracy of the measurement. studymind.co.uk

Deuterium NMR (²H or D-NMR) is a specialized technique that directly observes the deuterium nuclei within a molecule. wikipedia.org Deuterium has a nuclear spin of 1, which differs from the spin of 1/2 for a proton. wikipedia.org While it has a similar chemical shift range to ¹H NMR, the resolution is generally poorer. wikipedia.org

A key application of ²H NMR is to confirm the success and location of deuteration in a molecule. wikipedia.org For a compound like this compound, a strong signal in the ²H NMR spectrum corresponding to the aromatic deuterons would confirm the isotopic labeling. The natural abundance of deuterium is very low (about 0.016%), so samples usually need to be isotopically enriched to obtain a satisfactory signal. wikipedia.org

Furthermore, in solid-state NMR, the quadrupolar nature of the deuterium nucleus provides valuable information about the orientation and dynamics of molecules. wikipedia.org The interaction between the deuterium nuclear quadrupole moment and the local electric field gradient is sensitive to the angle of the C-D bond relative to the magnetic field. wikipedia.orgacs.org

The substitution of a proton with a deuteron (B1233211) can induce small but measurable changes in the chemical shifts of nearby nuclei, an effect known as an isotope effect. researchgate.net These effects are transmitted through the molecular framework and can be observed in both ¹H and ¹³C NMR spectra.

Deuterium isotope effects on ¹³C chemical shifts are particularly useful. irb.hr The replacement of an adjacent proton with a deuteron typically causes an upfield shift (lower ppm value) for the attached carbon. This effect is primarily due to the slightly shorter average bond length of a C-D bond compared to a C-H bond, which arises from differences in vibrational zero-point energies. researchgate.netunam.mx

Long-range isotope effects can also be observed, where deuteration influences the chemical shifts of carbons several bonds away. irb.hr The magnitude and even the sign of these long-range effects can provide subtle information about molecular geometry and electronic structure in aromatic systems. irb.hr For instance, in para-substituted tolans, deuterating one aromatic ring allowed for the unambiguous assignment of carbon signals that were otherwise indistinguishable. olemiss.edu

Spin-spin coupling constants can also be affected by isotopic substitution, although these effects are generally smaller than the changes in chemical shifts.

| Isotope Effect | Observed Change in NMR Spectra | Underlying Cause | Application |

| Primary Isotope Shift | Upfield shift of the directly attached ¹³C nucleus. | Shorter average C-D bond length due to lower zero-point energy. researchgate.netunam.mx | Confirmation of deuteration site. |

| Long-Range Isotope Effect | Small upfield or downfield shifts of remote nuclei. | Transmission of electronic effects through the molecular framework. irb.hr | Probing molecular conformation and electronic structure. irb.hr |

| ¹J(C,D) Coupling | Appearance of a triplet in the ¹³C spectrum for the deuterated carbon (due to the spin-1 of deuterium). olemiss.edu | Scalar coupling between the ¹³C and ²H nuclei. | Identification of deuterated carbons. olemiss.edu |

Direct Observation and Analysis via Deuterium (2H) NMR

Vibrational Spectroscopy (Infrared and Raman) and Isotopic Shifts

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. libretexts.org These techniques are highly sensitive to isotopic substitution, particularly the replacement of hydrogen with the much heavier deuterium.

The frequency of a molecular vibration is fundamentally related to the masses of the vibrating atoms and the strength of the bond connecting them. According to the harmonic oscillator model, the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (μ) of the atoms involved.

When a hydrogen atom (mass ≈ 1 amu) is replaced by a deuterium atom (mass ≈ 2 amu), the reduced mass of the corresponding bond (e.g., C-H vs. C-D) increases significantly. This leads to a predictable decrease in the vibrational frequency. For a C-H stretching vibration, which typically appears in the 3100-3000 cm⁻¹ region for aromatic compounds, the corresponding C-D stretching vibration is expected to shift to a lower frequency, approximately in the 2300-2200 cm⁻¹ region. The theoretical ratio of ν(C-H)/ν(C-D) is approximately √2 (≈ 1.41), though in practice it is often observed in the range of 1.35-1.41. libretexts.org

This isotopic shift is not limited to stretching vibrations. Bending and other vibrational modes involving the isotopically substituted atom will also shift to lower frequencies. libretexts.org These shifts can be used to assign specific vibrational modes in a complex spectrum. For example, in a study of deuterated triangular savemyexams.comphenylene, CH vibrations were identified by their characteristic isotopic shift. d-nb.info

The significant frequency shift upon deuteration provides a clear spectroscopic signature for C-D bonds. The region where C-D stretching vibrations appear (around 2300-2200 cm⁻¹) is often less congested than the C-H stretching region, making the C-D bands easier to identify. unam.mx

In the infrared spectrum of a deuterated aromatic compound like this compound, one would expect to see a decrease in the intensity of bands in the aromatic C-H stretching region (typically ~3100-3000 cm⁻¹) and the appearance of new bands in the C-D stretching region. The exact position of the C-D stretching frequency can be sensitive to the electronic environment of the aromatic ring.

Raman spectroscopy is a complementary technique to IR spectroscopy. acs.org While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. acs.org For aromatic rings, the symmetric ring breathing modes are often strong in the Raman spectrum. The C-D stretching vibrations are also observable in Raman spectra. For molecules with a center of symmetry, there is a rule of mutual exclusion: vibrations that are IR active are Raman inactive, and vice versa. acs.org While this compound does not possess a center of symmetry, some vibrations may be stronger in one technique than the other.

The table below summarizes the expected vibrational frequency regions for key functional groups in 4-Chloro-2-nitroaniline (B28928) and its deuterated analog.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) in Non-Deuterated Aromatic Compounds | Expected Frequency Range (cm⁻¹) in Deuterated Aromatic Compounds (C-D) |

| Aromatic C-H Stretch | 3100 - 3000 | N/A (intensity decreases) |

| Aromatic C-D Stretch | N/A | 2300 - 2200 |

| N-H Stretch (amine) | 3500 - 3300 | 3500 - 3300 (unchanged) |

| Asymmetric NO₂ Stretch | 1570 - 1500 | 1570 - 1500 (minor shifts) |

| Symmetric NO₂ Stretch | 1370 - 1320 | 1370 - 1320 (minor shifts) |

| Aromatic C=C Stretch | 1625 - 1430 | 1625 - 1430 (minor shifts) |

| C-Cl Stretch | 850 - 550 | 850 - 550 (minor shifts) |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Intensity decreases; new C-D bends at lower frequencies |

Time-Dependent Vibrational Spectroscopy of Deuterated Molecules

The study of isotopic effects on molecular vibrations provides profound insights into the nature of chemical bonds and the dynamics of molecular motion. The substitution of an atom with its isotope, while not altering the electronic potential energy surface, significantly changes the nuclear mass. This mass change directly influences the vibrational frequencies of the molecule. In the case of this compound, the deuteration of the amine and adjacent aromatic C-H group allows for a detailed examination of these isotopic effects on the vibrational spectrum.

The vibrational frequencies of a molecule are determined by the masses of its constituent atoms and the force constants of its chemical bonds. According to the harmonic oscillator model, the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (μ) of the vibrating atoms:

ν ∝ 1/√μ

When a hydrogen atom (H) is replaced by a deuterium atom (D), the reduced mass approximately doubles, leading to a predictable decrease in the vibrational frequency. This isotopic shift is most pronounced for vibrational modes that involve significant displacement of the substituted hydrogen atoms. For N-H and C-H stretching vibrations, the frequency shift upon deuteration is substantial and can be estimated to be approximately 1/√2, or about 0.707 times the original frequency. libretexts.org Bending vibrations also exhibit significant shifts, though typically to a lesser extent than stretching vibrations.

In the context of 4-Chloro-2-nitroaniline, deuteration at the amine group (NH2 to ND2) and the adjacent aromatic carbon (C-H to C-D) will primarily affect the vibrational modes associated with these groups. The following table presents a comparison of the expected vibrational frequencies for 4-Chloro-2-nitroaniline and its d3-deuterated analogue. The data for the non-deuterated compound are based on experimental findings, while the frequencies for the d3-variant are predicted based on theoretical isotopic shifts.

Interactive Data Table: Comparison of Vibrational Frequencies (cm⁻¹) for 4-Chloro-2-nitroaniline and this compound

| Vibrational Mode | 4-Chloro-2-nitroaniline (Experimental) | This compound (Predicted) |

| N-H Asymmetric Stretch | ~3400 | - |

| N-H Symmetric Stretch | ~3300 | - |

| N-D Asymmetric Stretch | - | ~2550 |

| N-D Symmetric Stretch | - | ~2330 |

| C-H Aromatic Stretch | ~3100 | - |

| C-D Aromatic Stretch | - | ~2300 |

| NH₂ Scissoring | ~1620 | - |

| ND₂ Scissoring | - | ~1180 |

| C-H In-plane Bend | ~1300-1000 | Lower frequency |

| C-D In-plane Bend | - | Lower frequency |

| N-H Out-of-plane Bend | ~801 | Lower frequency |

| N-D Out-of-plane Bend | - | Lower frequency |

Note: The predicted values for this compound are estimations based on theoretical isotopic shift calculations and are provided for comparative purposes. The ranges for bending vibrations indicate that these modes are often coupled with other vibrations in the molecule.

Time-dependent vibrational spectroscopy further elucidates the dynamics of energy flow within a molecule following vibrational excitation. Techniques such as pump-probe spectroscopy can monitor the relaxation pathways of specific vibrational modes. For deuterated molecules like this compound, these dynamics can be significantly altered.

The increased mass of deuterium can affect the rates of intramolecular vibrational redistribution (IVR). IVR is the process by which energy initially localized in one vibrational mode is transferred to other modes within the molecule. The density of vibrational states and the coupling between them are key factors governing IVR. Deuteration, by lowering vibrational frequencies, increases the density of states at a given energy, which can potentially accelerate IVR. Conversely, the change in vibrational frequencies can also alter the specific anharmonic couplings between modes, in some cases slowing down the energy transfer.

Studies on similar deuterated aromatic amines have shown that the lifetime of an excited vibrational state can be influenced by isotopic substitution. For instance, the relaxation of N-D stretching vibrations is often slower than that of N-H stretches due to the larger energy gap to accepting vibrational modes. This "energy gap law" suggests that the efficiency of vibrational energy transfer decreases as the energy difference between the initial and final states increases.

While specific time-dependent vibrational spectroscopy data for this compound is not extensively available in the literature, the principles of isotopic effects on vibrational dynamics suggest that deuteration would lead to observable changes in the vibrational lifetimes and energy relaxation pathways compared to its non-deuterated counterpart. Such studies would provide valuable information on the intramolecular forces and energy landscapes of this class of compounds.

Computational Chemistry and Theoretical Modeling of Deuterated Nitroanilines

Quantum Chemical Calculations for Deuterated Aromatic Systems

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural consequences of deuteration in aromatic compounds. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous properties can be derived.

For a molecule like 4-chloro-2-nitroaniline-d3, DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies, and calculate electronic properties. The primary effect of substituting protium (B1232500) (H) with deuterium (B1214612) (D) is the increase in mass. In quantum calculations, this primarily affects the vibrational frequencies of modes involving the substituted atom. The C-D bond has a lower vibrational frequency than the corresponding C-H bond due to the heavier mass of deuterium. This can be accurately modeled using harmonic frequency calculations at the DFT level. ajchem-a.com

For instance, calculations on similar aromatic amines using basis sets like 6-311++G(d,p) have shown excellent agreement between calculated and experimental vibrational spectra. researchgate.netresearchgate.net The change in zero-point vibrational energy (ZPVE) upon deuteration is a key outcome of these calculations. The lower frequency of C-D stretching and bending modes results in a lower ZPVE for the deuterated molecule compared to its protium analogue. This difference in ZPVE is the origin of many kinetic and thermodynamic isotope effects. DFT can be employed to model the transition states of reactions, and the ZPVE differences between deuterated and non-deuterated reactants and transition states allow for the theoretical prediction of kinetic isotope effects (KIEs). researchgate.net

| Vibrational Mode | Calculated Frequency (C-H) | Calculated Frequency (C-D) | Expected Frequency Ratio (νH/νD) |

|---|---|---|---|

| Aromatic C-X Stretch | ~3100 | ~2300 | ~1.35 |

| In-plane C-X Bend | ~1250 | ~950 | ~1.32 |

| Out-of-plane C-X Bend | ~900 | ~700 | ~1.29 |

Molecular Dynamics Simulations and Isotope Effects on Molecular Dynamics

While quantum chemical calculations are powerful for studying single molecules, molecular dynamics (MD) simulations are used to explore the behavior of molecules in a condensed phase (liquid or solid) over time. researchgate.netuwo.ca MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, where the forces between atoms are typically described by a classical force field. researchgate.net

For deuterated compounds like this compound, MD simulations can reveal how isotopic substitution affects molecular interactions, diffusion, and conformational dynamics in a solution or crystal. uwo.caresearchgate.net The primary way isotope effects are manifested in classical MD is through the altered mass, which directly influences the velocity and acceleration of the deuterated atoms. More sophisticated approaches, such as path integral molecular dynamics (PIMD), can also incorporate nuclear quantum effects (NQEs), which are particularly important for hydrogen and deuterium. researcher.lifersc.org

Studies on related deuterated molecules have shown that deuteration can lead to:

Altered Hydrogen/Deuterium Bonding: The C-D bond is slightly shorter and less polarizable than the C-H bond. irb.hrmdpi.com In systems where C-H···O or C-H···N interactions are significant, substituting H with D can subtly alter the strength and geometry of these non-covalent bonds. MD simulations can quantify these changes by analyzing radial distribution functions between the deuterated positions and potential acceptor atoms.

Solvent Isotope Effects: The properties of the surrounding solvent can be significantly altered if a protic solvent like H₂O is replaced with D₂O. MD simulations of phenazine-1-carboxylic acid decarboxylase in D₂O showed that the solvent change reduced the conformational lability of the enzyme, leading to a more compact structure. nih.gov This "medium effect" can alter the solubility and binding affinity of a solute like this compound.

Changes in Conformational Dynamics: Studies on deuterated furan (B31954) using ab initio MD revealed that deuteration can change the ring dynamics, in some cases hampering vibrations associated with large bond length changes. mdpi.com For this compound, MD simulations could explore the rotational dynamics of the nitro and amino groups and how these are affected by the increased mass of the deuterated ring atoms.

| Property | Effect of Deuteration | Underlying Cause |

|---|---|---|

| Diffusion Coefficient | Slightly decreased | Increased molecular mass |

| Solvation Shell Structure | Subtly altered | Changes in C-D···Solvent interactions vs. C-H···Solvent |

| Conformational Sampling | Modified energy barriers/minima | Changes in ZPVE and vibrational amplitudes |

| Binding Affinity (to a receptor) | Increased or decreased | Complex interplay of enthalpic (bond strength) and entropic (dynamics) changes irb.hr |

Prediction of Spectroscopic Parameters and Reactivity Profiles

Computational chemistry is a vital tool for predicting spectroscopic parameters, which aids in structure elucidation and the interpretation of experimental data. schrodinger.com For this compound, the most relevant spectroscopic techniques are Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy.

NMR Spectra: The chemical shifts of nuclei are highly sensitive to their electronic environment. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts with high accuracy. researchgate.netgithub.io While deuterium itself is not typically observed in ¹H NMR, its presence has a small but measurable effect on the chemical shifts of nearby ¹H and ¹³C nuclei, known as an isotopic shift. More significantly, in a ¹H NMR spectrum of a partially deuterated sample, the signals for the remaining protons would show altered splitting patterns due to the change in coupling partners (J-coupling to D is much smaller than to H). Computational methods can predict ¹H, ¹³C, and ¹⁵N NMR spectra, providing a theoretical benchmark for experimental analysis. schrodinger.com

Vibrational Spectra: As discussed in section 6.1, DFT calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, the most dramatic changes compared to the non-deuterated isotopologue would be observed in the IR and Raman spectra. The C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region, whereas C-D stretches are expected around 2200-2300 cm⁻¹. ajchem-a.com Similarly, C-H bending modes are shifted to lower frequencies upon deuteration. These predictable shifts are invaluable for confirming the success of a deuteration synthesis. researchgate.net

Reactivity Profiles: Theoretical calculations can predict the reactivity of a molecule by analyzing its electronic structure. The distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) all provide insight into where a molecule is likely to react. nih.govacs.org For 4-chloro-2-nitroaniline (B28928), the electron-withdrawing nitro and chloro groups make the aromatic ring susceptible to nucleophilic aromatic substitution (SₙAr). mdpi.com Calculations can model the reaction pathways for such reactions, and deuteration at the ring positions can be used to probe the mechanism through the calculation of kinetic isotope effects. mdpi.comharvard.edu

| Carbon Atom Position | Predicted Shift (H-analogue) | Predicted Shift (d3-analogue) | Note on Deuteration Effect |

|---|---|---|---|

| C1 (-NH₂) | ~145 | ~145 | Small upfield isotope shift expected. |

| C2 (-NO₂) | ~130 | ~130 | Small upfield isotope shift expected. |

| C3 (-H/D) | ~125 | ~124.8 | Directly bonded to D, shows largest isotope shift. Signal would be weak/broad in ¹³C NMR. |

| C4 (-Cl) | ~122 | ~122 | Negligible isotope shift. |

| C5 (-H/D) | ~120 | ~119.8 | Directly bonded to D, shows largest isotope shift. Signal would be weak/broad in ¹³C NMR. |

| C6 (-H/D) | ~118 | ~117.8 | Directly bonded to D, shows largest isotope shift. Signal would be weak/broad in ¹³C NMR. |

Theoretical Investigations of Aromaticity and Conformational Dynamics in Deuterated Analogues

The concepts of aromaticity and conformational dynamics are central to understanding the stability and behavior of cyclic molecules. Theoretical methods allow for the quantification of these properties and the investigation of subtle isotope effects.

Aromaticity: Aromaticity is a chemical property of cyclic, planar molecules with delocalized π-electrons that gives them increased stability. It is not a direct observable, but can be quantified using various theoretical indices. Common indices include the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on geometric parameters (bond length equalization), and Nucleus-Independent Chemical Shift (NICS), which is based on the magnetic shielding at the center of the ring. rsc.orgmdpi.com Path integral molecular dynamics (PIMD) simulations on benzene (B151609) have shown that nuclear quantum effects (NQEs) and thermal fluctuations can decrease aromaticity by promoting structural distortions. researcher.lifersc.org Deuteration subtly alters these NQEs. Because deuterium nuclei are less "quantum" (i.e., more localized) than protons due to their greater mass, deuterated benzene is predicted to be slightly more aromatic than normal benzene, as the C-D bonds have smaller vibrational amplitudes, leading to a more planar and rigid ring structure on average. rsc.org Similar effects would be expected for this compound.

| Index | Typical Value (H-analogue) | Expected Change upon Deuteration | Interpretation |

|---|---|---|---|

| HOMA | ~0.95 (less than benzene due to substituents) | Slight increase | Indicates slightly more bond length equalization and higher aromaticity. rsc.org |

| NICS(0) | ~ -8.0 ppm | Slightly more negative | Indicates slightly stronger diamagnetic ring current and higher aromaticity. rsc.org |

| NICS(1) | ~ -10.0 ppm | Slightly more negative | Considered a better indicator of π-aromaticity. |

Advanced Research Perspectives and Emerging Applications of Deuterated Aromatic Amines

Deuterated Aromatic Amines in Materials Science Research

The use of deuteration in aromatic compounds, including amines, is a sophisticated strategy in materials science, particularly for enhancing the performance and longevity of organic electronic devices such as Organic Light Emitting Diodes (OLEDs). tn-sanso.co.jposti.gov While research may not focus specifically on 4-Chloro-2-nitroaniline-d3, the principles derived from studies on analogous deuterated aromatic molecules are broadly applicable.

The primary benefit of deuteration lies in the "kinetic isotope effect." The bond between carbon and deuterium (B1214612) (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. researchgate.net This increased bond stability can suppress non-radiative decay pathways in organic emitters, leading to improved device efficiency and operational stability. osti.govnih.gov For instance, studies on deuterated Pt(II) complexes for Near-Infrared (NIR) OLEDs have shown a remarkable increase in photoluminescence quantum yield (PLQY) from 29% in the hydrogenated version to 50% in the deuterated analogue. nih.gov Similarly, deuteration of the alkyl side-chains or the conjugated backbone of conducting polymers like P3HT has been explored to tune optoelectronic properties. osti.gov

Table 1: Impact of Deuteration on Optoelectronic Properties

| Property | Effect of Deuteration | Rationale |

|---|---|---|

| Luminescence Efficiency (PLQY) | Often Increased | Suppression of non-radiative decay due to stronger C-D vs. C-H bonds. nih.gov |

| Device Stability/Longevity | Generally Improved | Reduced susceptibility to degradation pathways involving C-H bond cleavage. tn-sanso.co.jp |

| Charge Carrier Mobility | Can be altered (often reduced) | Changes in electron-phonon coupling and effective mass of the polaron. iphy.ac.cnshuaigroup.net |

Environmental Fate and Transport Studies utilizing Deuterated Tracers

The parent compound, 4-chloro-2-nitroaniline (B28928), is recognized as a chemical intermediate in dye manufacturing and a potential environmental pollutant found in industrial wastewater. pitt.eduindustrialchemicals.gov.au Understanding its persistence, degradation pathways, and transport in ecosystems is crucial for environmental risk assessment. Deuterated analogues like this compound are indispensable tools in these investigations.

The primary application of this compound in this context is as an internal standard for quantitative analysis using isotope dilution mass spectrometry. researchgate.netsigmaaldrich.com This technique involves adding a known quantity of the deuterated standard to an environmental sample (e.g., water, soil). Because the deuterated compound is chemically identical to the non-deuterated target analyte, it experiences the same losses during sample extraction and preparation. By measuring the ratio of the native analyte to the deuterated standard in a mass spectrometer, scientists can accurately quantify the concentration of the contaminant, compensating for any procedural inconsistencies. sigmaaldrich.comtandfonline.com This method provides highly accurate and reproducible measurements, with detection limits reaching the nanogram per liter (ng/L) range. sigmaaldrich.com

Furthermore, deuterated tracers are used in Compound Specific Isotope Analysis (CSIA) to elucidate the degradation mechanisms of pollutants. enviro.wikidtic.mil As contaminants like nitroaromatics degrade in the environment, reactions often exhibit a kinetic isotope effect, where molecules with lighter isotopes (like hydrogen) react slightly faster than those with heavier isotopes (like deuterium). By tracking the changes in the stable isotope ratios of nitrogen (¹⁵N/¹⁴N) and carbon (¹³C/¹²C) in the remaining contaminant pool, researchers can identify specific transformation pathways, such as abiotic reduction by minerals like Fe(II). dtic.milresearchgate.net Using deuterated compounds in controlled laboratory studies helps to confirm transformation products and postulate degradation mechanisms in complex environmental matrices. govinfo.gov

Table 2: Applications of this compound in Environmental Analysis

| Application | Technique | Purpose |

|---|---|---|

| Quantification | Isotope Dilution Mass Spectrometry (IDMS) | Serves as an internal standard for precise measurement of 4-chloro-2-nitroaniline in environmental samples. sigmaaldrich.comtandfonline.com |

| Fate & Transport | Tracer Studies | Used to track the movement and distribution of the contaminant through different environmental compartments (water, soil, sediment). govinfo.govnih.gov |

| Degradation Pathway | Compound Specific Isotope Analysis (CSIA) | Helps to identify and confirm transformation products and reaction mechanisms by providing a stable isotopic signature. enviro.wikigovinfo.gov |

Innovations in Deuteration Methodologies and Catalysis for Aromatic Systems

The synthesis of specifically labeled compounds like this compound relies on efficient and selective deuteration methods. The development of new catalytic systems for hydrogen isotope exchange (HIE) is an active area of research, aiming to provide milder, more efficient, and cost-effective routes to deuterated aromatic compounds. researchgate.netdoi.org

Traditionally, HIE on aromatic rings required harsh conditions, such as high temperatures in the presence of an acid or base catalyst and a deuterium source like heavy water (D₂O). tn-sanso.co.jpmdpi.com Recent innovations have focused on transition-metal catalysis, which allows the reaction to proceed under much milder conditions. researchgate.net

Key advancements include:

Heterogeneous Catalysis : Commercially available platinum-on-carbon (Pt/C) has proven to be an effective catalyst for HIE on a variety of aromatic compounds, including anilines, using D₂O as the deuterium source. mdpi.comresearchgate.net These reactions can often be performed at moderate temperatures (e.g., 80 °C) and can achieve high levels of deuterium incorporation. mdpi.com

Homogeneous Catalysis : Soluble metal complexes, particularly those of iridium, rhodium, and palladium, offer high efficiency and selectivity. doi.orgnih.gov Iridium nanoparticles stabilized by N-heterocyclic carbene (NHC) ligands, for example, show unique activity for the selective deuteration of anilines. nih.gov Silver-catalyzed methods have also been developed specifically for nitroaromatics, using D₂O as the deuterium source. chemrxiv.orgacs.org

Directing Group Strategies : The functional groups already present on the aromatic ring, such as the amino and nitro groups in 4-chloro-2-nitroaniline, influence the position of deuteration. In acid-catalyzed electrophilic substitution, deuterium is directed to the most electron-rich positions. nih.gov Conversely, some metal catalysts can direct deuteration to the ortho position (adjacent to the directing group) via C-H activation. researchgate.net Recent methods have even explored using a removable bromide group to direct deuteration to a specific site. osti.gov

These innovative methodologies provide chemists with a versatile toolkit to synthesize a wide array of deuterated aromatic amines with high precision and efficiency. tn-sanso.co.jp

Interstellar Medium and Astrochemistry Research on Deuterated Polycyclic Aromatic Hydrocarbons (PAHs)

Research into the chemistry of the interstellar medium (ISM) seeks to understand the origins of molecular complexity in space. While specific functionalized molecules like this compound are not a direct target of astrochemistry searches, the study of simpler deuterated aromatic molecules provides crucial insights into cosmic chemical processes. acs.orgmit.edunsf.gov

Deuterium was formed in the Big Bang, and its abundance relative to hydrogen is a key cosmological parameter. oup.com In the cold, dense molecular clouds where stars and planets form, the abundance of deuterated molecules is observed to be significantly enhanced—a phenomenon known as deuterium fractionation. oup.comroyalsocietypublishing.org This occurs because, at very low temperatures (10-30 K), reactions that incorporate deuterium into molecules are energetically favored. royalsocietypublishing.org

Polycyclic Aromatic Hydrocarbons (PAHs) are believed to contain a significant fraction of the carbon in the universe and are ubiquitously detected in space. mit.edulabmanager.com The recent detection of deuterated PAHs in regions like the Orion Bar by the James Webb Space Telescope (JWST) is a major breakthrough. astrobiology.com These observations, which identify the characteristic vibrational frequencies of aromatic and aliphatic C-D bonds, provide direct evidence that PAHs act as a reservoir for deuterium in the ISM. astrobiology.comastrobiology.comresearchgate.net

Scientists are investigating whether the amount of deuterium locked up in PAHs can account for the "missing" deuterium in the gas phase of our galaxy. astrobiology.comresearchgate.net Models suggest that PAHs with aliphatic C-D bonds (where a carbon atom is bonded to both a hydrogen and a deuterium) could tie up a substantial amount of deuterium. astrobiology.com The study of these large deuterated molecules is fundamental to understanding the chemical evolution of galaxies and the inventory of organic material available for the formation of new planetary systems. esa.intpsl.euaanda.orgaanda.org

Q & A

Q. What are the key synthetic pathways for preparing 4-Chloro-2-nitroaniline-d3, and how do deuterium incorporation strategies affect reaction yields?

- Methodological Answer : Synthesis typically involves selective deuteration of precursor molecules. For example, chlorination of deuterated nitroaniline derivatives can be achieved using N-chlorosuccinimide (NCS) in deuterated solvents (e.g., DMF-d7) under inert atmospheres. Isotopic labeling at the aromatic ring requires careful control of reaction kinetics to minimize proton-deuterium exchange . Yield optimization may involve adjusting catalyst loading (e.g., Pd/C in D₂ for reductive deuteration) and monitoring via LC-MS to confirm isotopic purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do they differentiate isotopic isomers?

- Methodological Answer :

- NMR : ¹H NMR is ineffective due to deuteration, but ¹³C NMR and ²H NMR can resolve isotopic shifts. For example, deuterium-induced carbon chemical shift differences (~0.1–0.3 ppm) help confirm labeling positions .

- Mass Spectrometry : High-resolution MS (HRMS) with ESI+ detects the [M+D]⁺ ion, distinguishing isotopic patterns (e.g., m/z 218.02 vs. 217.01 for non-deuterated analogs).

- IR : Stretching frequencies for N–D (~2100 cm⁻¹) vs. N–H (~3300 cm⁻¹) provide unambiguous deuteration confirmation .

Q. How does this compound serve as an intermediate in deuterated pharmaceutical synthesis?

- Methodological Answer : The compound is a precursor for deuterated dyes and bioactive molecules. For instance, nucleophilic aromatic substitution (e.g., replacing Cl with deuterated amines) under Pd-catalyzed cross-coupling conditions generates deuterated heterocycles. Reaction conditions (e.g., NaOD/D₂O for hydrolysis) must preserve isotopic integrity .

Advanced Research Questions

Q. What computational methods are optimal for modeling the electronic structure of this compound, and how do they address isotope effects?

- Methodological Answer : Hybrid DFT functionals (e.g., B3LYP) with exact exchange corrections accurately predict electronic properties. Isotope effects are modeled via vibrational frequency analysis (e.g., reduced zero-point energy for N–D vs. N–H). Basis sets like 6-311++G(d,p) with Grimme’s D3 dispersion corrections improve accuracy for non-covalent interactions in deuterated crystals .

Q. How do kinetic isotope effects (KIEs) influence substitution reactions in this compound compared to its non-deuterated analog?

- Methodological Answer : KIEs (k_H/k_D > 1) are observed in SNAr reactions due to slower deuterium migration in transition states. For example, hydroxide substitution at the Cl position shows a KIE of ~2.5 when comparing H₂O vs. D₂O conditions. Computational studies (e.g., QM/MM simulations) reveal deuterium’s role in stabilizing charge-separated intermediates .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s reactivity?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in simulations. Strategies include:

- Validating DFT results with higher-level methods (e.g., CCSD(T)) for critical reaction steps .

- Incorporating explicit solvent models (e.g., COSMO-RS) to account for deuterated solvent polarity .

- Cross-referencing experimental kinetic data with ab initio molecular dynamics (AIMD) trajectories .

Q. How can LC-MS/MS be optimized for trace analysis of this compound in complex biological matrices?

- Methodological Answer :

- Sample Prep : Solid-phase extraction (SPE) with deuterated internal standards (e.g., d6-4-Chloro-2-nitroaniline) minimizes matrix effects.

- Chromatography : HILIC columns (e.g., Acquity BEH Amide) improve retention of polar deuterated analytes.

- MS Settings : MRM transitions (e.g., m/z 218 → 182 for quantification) with collision energies optimized via stepped CE experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.